Bienvenue dans la boutique en ligne BenchChem!

Silanamine, N-ethyl-1,1,1-trimethyl-

Organosilicon Chemistry Thin-Film Deposition Purification by Distillation

Silanamine, N-ethyl-1,1,1-trimethyl- (CAS 1735-00-8), also named N-trimethylsilylethanamine, is a monosilylated secondary amine with the molecular formula C5H15NSi and a molecular weight of 117.26 g/mol. It belongs to the class of organosilicon compounds featuring a reactive silicon-nitrogen bond, where the nitrogen atom carries one ethyl substituent, one trimethylsilyl (TMS) group, and one active hydrogen.

Molecular Formula C5H15NSi
Molecular Weight 117.26 g/mol
CAS No. 1735-00-8
Cat. No. B3048540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanamine, N-ethyl-1,1,1-trimethyl-
CAS1735-00-8
Molecular FormulaC5H15NSi
Molecular Weight117.26 g/mol
Structural Identifiers
SMILESCCN[Si](C)(C)C
InChIInChI=1S/C5H15NSi/c1-5-6-7(2,3)4/h6H,5H2,1-4H3
InChIKeyKXPPDWYTBLMTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silanamine, N-ethyl-1,1,1-trimethyl- (1735-00-8): Procurement-Relevant Structural & Property Baseline


Silanamine, N-ethyl-1,1,1-trimethyl- (CAS 1735-00-8), also named N-trimethylsilylethanamine, is a monosilylated secondary amine with the molecular formula C5H15NSi and a molecular weight of 117.26 g/mol [1]. It belongs to the class of organosilicon compounds featuring a reactive silicon-nitrogen bond, where the nitrogen atom carries one ethyl substituent, one trimethylsilyl (TMS) group, and one active hydrogen . This secondary amine character (one N-H donor) differentiates it fundamentally from fully substituted tertiary silylamines such as N,N-diethyltrimethylsilylamine (CAS 996-50-9) and N,N-dimethyltrimethylsilylamine (CAS 2083-91-2), which lack an N-H hydrogen, and from primary silylamines such as (trimethylsilyl)methylamine (CAS 18166-02-4), which possess two N-H donors. The compound is used in amide bond-forming reactions and as a protected amine synthon in organic synthesis .

Why N-ethyl-1,1,1-trimethylsilanamine Cannot Be Simply Replaced by Other Trimethylsilylamines


Silylamines are not functionally interchangeable despite sharing the TMS group. The target compound’s single N-H hydrogen enables reactivity pathways (e.g., further silylation, hydrogen-bond-directed assembly, and controlled hydrolysis to the parent ethylamine) that are inaccessible to its fully substituted tertiary analog N,N-diethyltrimethylsilylamine . Conversely, primary silylamines such as (trimethylsilyl)methylamine possess two N-H donors, doubling the potential for undesired side reactions in applications requiring stoichiometric control of active hydrogen . The boiling point of the title compound (90.1–90.8 °C) lies in a distinct volatility window between the dimethyl analog (84 °C) and the diethyl analog (125–126 °C), directly affecting distillation-based purification and vapor-phase delivery in thin-film deposition processes . The following quantitative evidence demonstrates where these differences translate into measurable, selection-relevant outcomes.

Quantitative Differentiation Evidence for Silanamine, N-ethyl-1,1,1-trimethyl- (1735-00-8) vs. Closest Analogs


Boiling Point and Volatility Window vs. N,N-Diethyl and N,N-Dimethyl Analogs

The boiling point of N-ethyl-1,1,1-trimethylsilanamine (90.1–90.8 °C at 760 mmHg ) positions it in a volatility window distinct from its closest tertiary amine analogs: it is ~35–36 °C lower-boiling than N,N-diethyltrimethylsilylamine (125–126 °C ) and ~6–7 °C higher-boiling than N,N-dimethyltrimethylsilylamine (84 °C ). This intermediate volatility is critical for applications requiring controlled thermal delivery without excessive energy input or risk of premature decomposition observed for the bulkier diethyl analog.

Organosilicon Chemistry Thin-Film Deposition Purification by Distillation

Active Hydrogen Donor Capability vs. Fully Substituted Tertiary Silylamines

N-ethyl-1,1,1-trimethylsilanamine possesses exactly one hydrogen bond donor (the N-H proton), as confirmed by its computed molecular descriptor (HBD = 1 ). In contrast, N,N-diethyltrimethylsilylamine (CAS 996-50-9) and N,N-dimethyltrimethylsilylamine (CAS 2083-91-2) have HBD = 0, as they are fully substituted tertiary amines lacking any N-H hydrogen . This single active hydrogen enables the target compound to undergo further stoichiometric monosilylation, engage in directed hydrogen-bonding interactions for crystal engineering or supramolecular assembly, or serve as a mono-protected amine equivalent, whereas the tertiary analogs can only function as terminal silyl donors.

Silylating Agent Selection Hydrogen-Bond-Directed Synthesis Stepwise Derivatization

Gas Chromatographic Retention Index as an Identity Verification Metric

The NIST Chemistry WebBook reports a normal alkane retention index (I) of 756 for N-ethyl-1,1,1-trimethylsilanamine on a polydimethylsiloxane capillary column [1]. This value serves as a definitive identity confirmation parameter during GC-based purity analysis or when the compound is employed as a derivatization reagent for amines and amides [1]. The retention index distinguishes the title compound from its constitutional isomer 2-(trimethylsilyl)ethanamine (CAS 18135-04-1), in which the TMS group is attached to carbon rather than nitrogen, resulting in a fundamentally different chromatographic elution profile and chemical stability (C-silyl compounds are hydrolytically robust, while N-silyl compounds hydrolyze readily) .

Analytical Chemistry GC-MS Identity Confirmation Derivatization Chemistry

Acid Chloride-Mediated Amide Bond Formation Yields

In a study by Bowser et al. (1983), N-ethyl-1,1,1-trimethylsilanamine was reacted with various acid chlorides to afford the corresponding N-ethyl amides through cleavage of the Si-N bond . The yields were acid-chloride-dependent: 69% with propanoyl chloride, 68% with acetyl chloride, and 86% with benzoyl chloride, demonstrating that the compound functions as a competent masked ethylamine equivalent in amide bond formation . This reactivity is unavailable to tertiary silylamines such as N,N-diethyltrimethylsilylamine, which lack the N-H proton required for subsequent amide formation after silyl cleavage. A direct head-to-head comparison with hexamethyldisilazane (HMDS), which gave only 52% yield with benzoyl chloride under analogous conditions, shows a 34-percentage-point yield advantage for the title compound .

Amide Synthesis Silicon-Nitrogen Bond Cleavage Protected Amine Strategy

Best-Fit Application Scenarios for Silanamine, N-ethyl-1,1,1-trimethyl- Based on Quantitative Differentiation Evidence


Mono-Protected Ethylamine Equivalent in Multi-Step Amide Synthesis

In peptide mimetic or heterocycle synthesis requiring a temporary ethylamine protecting group that can be cleanly cleaved and directly converted to an amide with an acid chloride, N-ethyl-1,1,1-trimethylsilanamine is the preferred reagent. The 86% yield achieved in benzoyl chloride-mediated amide formation [REFS-1 from Section_3, Evidence_Item_4] surpasses HMDS (52%) and is inaccessible to tertiary N,N-dialkyl silylamines. The single N-H hydrogen ensures stoichiometric control, avoiding the bis-silylation side products that complicate the use of primary silylamines [REFS-1 from Section_3, Evidence_Item_2].

GC-MS Derivatization Reagent with Certified Retention Index for Amine Metabolite Profiling

For metabolomics or forensic analytical laboratories performing GC-MS derivatization of primary and secondary amine biomarkers, the compound's NIST-certified retention index of 756 on polydimethylsiloxane columns [REFS-1 from Section_3, Evidence_Item_3] serves as a built-in quality assurance marker. This RI value enables unequivocal identification of the derivatized product and, critically, distinguishes the N-TMS-ethylamine derivative from the thermodynamically more stable C-TMS isomer (CAS 18135-04-1), which would indicate use of an incorrect silylating agent [REFS-2 from Section_3, Evidence_Item_3].

Vapor-Phase Delivery in Low-Temperature ALD/CVD of Silicon-Containing Thin Films

When designing a thermal atomic layer deposition (ALD) or chemical vapor deposition (CVD) process for silicon carbonitride (SiCxNy) films, the boiling point window of the precursor is a primary selection filter. The target compound's boiling point of 90.1–90.8 °C [REFS-1 from Section_3, Evidence_Item_1] is substantially lower than that of N,N-diethyltrimethylsilylamine (125–126 °C) [REFS-2 from Section_3, Evidence_Item_1], enabling vapor draw at reduced bubbler temperatures and minimizing thermal decomposition during delivery. This lower thermal budget is advantageous for deposition on thermally sensitive substrates such as flexible polymers or organic electronic materials.

Synthesis of N-Ethyl Amide Pharmacophores with In Situ Deprotection

In medicinal chemistry campaigns requiring rapid SAR exploration of N-ethyl amide series, the title compound offers a one-step, protecting-group-free entry to N-ethyl amides from carboxylic acid chlorides. The yields of 68–86% for acetyl and benzoyl chlorides respectively [REFS-1 from Section_3, Evidence_Item_4] are synthetically useful. Critically, the TMS group departs as volatile trimethylchlorosilane (bp 57 °C) upon aqueous workup, leaving no silicon residues in the final pharmaceutical intermediate—a distinct purification advantage over non-volatile amine protecting groups.

Quote Request

Request a Quote for Silanamine, N-ethyl-1,1,1-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.